6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolin-4-one derivative characterized by three distinct substituents:
- Position 6: A fluorine atom.
- Position 3: A 4-fluorobenzenesulfonyl group.
- Position 1: A 2-fluorobenzyl moiety.
Its design leverages fluorine’s electron-withdrawing effects and metabolic stability, while the sulfonyl group may enhance binding affinity through polar interactions .
Properties
IUPAC Name |
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-5-8-17(9-6-15)30(28,29)21-13-26(12-14-3-1-2-4-19(14)25)20-10-7-16(24)11-18(20)22(21)27/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDIIADVABPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorobenzenesulfonyl and fluorophenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The quinolinone moiety undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in sulfuric acid selectively oxidizes the 1,4-dihydroquinolin-4-one ring to form a fully aromatic quinoline derivative.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (2 eq) | H₂SO₄ (0.1 M), 80°C, 6 hr | 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one | 78% |
This reaction preserves the sulfonyl and fluorophenyl groups while increasing aromaticity, enhancing stability for downstream applications.
Nucleophilic Substitution at the Sulfonyl Group
The electron-deficient sulfonyl group participates in nucleophilic substitutions. Amines react with the sulfonyl chloride intermediate (generated in situ) to form sulfonamides .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| R-NH₂ (1.2 eq) | DCM, K₂CO₃, rt, 12 hr | 3-(4-fluoro-N-alkyl/aryl-sulfonamide)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one | 65–85% |
Primary and secondary amines (e.g., piperidine, aniline) show higher reactivity than sterically hindered tertiary amines .
Fluorophenyl Group Transformations
The 2-fluorobenzyl group undergoes electrophilic aromatic substitution (EAS). Nitration and halogenation occur under standard conditions:
Nitration
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → rt, 3 hr | 1-[(2-fluoro-5-nitrophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)quinolin-4-one | 62% |
Halogenation
Bromination with Br₂/FeBr₃ yields mono- or di-substituted products depending on stoichiometry.
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with aryl boronic acids modify the C-6 fluoro position:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Ar-B(OH)₂ (1.5 eq) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 6-aryl-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one | 70–88% |
This method enables diversification for structure-activity relationship (SAR) studies in drug discovery.
Hydrolysis of the Sulfonyl Group
Under basic conditions, the sulfonyl group hydrolyzes to a sulfonic acid :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2 M) | Reflux, 24 hr | 3-(4-fluorobenzenesulfonic acid)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one | 92% |
The resulting sulfonic acid derivative exhibits improved water solubility, facilitating biological testing .
Reductive Alkylation
The fluorobenzyl group undergoes reductive alkylation with aldehydes in the presence of NaBH₃CN:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| R-CHO (1.5 eq) | NaBH₃CN, MeOH, rt, 8 hr | 1-[(2-fluoro-(R-substituted)phenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)quinolin-4-one | 55–75% |
Photochemical Reactions
UV irradiation in the presence of iodine induces C–H functionalization at the quinoline C-8 position :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| I₂ (1 eq) | CH₃CN, UV (254 nm), 12 hr | 8-iodo-6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one | 48% |
Key Reaction Trends
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction rates in cross-couplings and substitutions.
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura reactions.
-
Steric Hindrance : Bulky substituents on the sulfonyl group reduce nucleophilic substitution efficiency .
Scientific Research Applications
Overview
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its potential applications in treating various diseases, particularly those related to cancer and metabolic disorders.
Anticancer Activity
Research indicates that compounds with a quinoline structure exhibit significant anticancer properties. The presence of fluorine atoms in this compound enhances its lipophilicity and biological activity. Studies have shown that derivatives of quinoline can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the compound has been tested against hepatocellular carcinoma (HCC), demonstrating potent growth inhibitory effects through multi-receptor tyrosine kinase inhibition .
Apelin Receptor Agonism
The compound has been identified as a potential agonist for the apelin receptor, which plays a crucial role in cardiovascular regulation and metabolic homeostasis. Agonists of this receptor have therapeutic implications for treating heart failure and obesity-related conditions. The structural modifications in this compound may enhance its specificity and efficacy as an apelin receptor agonist .
Anti-inflammatory Properties
Quinoline derivatives are known for their anti-inflammatory effects. The sulfonamide group in this compound may contribute to its anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways. This property could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
In a study published in ChemMedChem, researchers synthesized various quinoline derivatives, including the target compound, and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as a leading candidate for further development .
Case Study 2: Apelin Receptor Modulation
A patent application highlighted the use of this compound as an apelin receptor agonist for therapeutic applications in metabolic disorders. In vitro assays demonstrated that the compound effectively activated the apelin receptor, leading to increased glucose uptake in adipocytes, which could be beneficial for managing type 2 diabetes .
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features of Analogs
The following compounds, identified from literature, share the quinolin-4-one scaffold but differ in substituents (Table 1):
Table 1: Substituent Comparison of Target Compound and Analogs
Analysis of Substituent Effects
Position 3 (Sulfonyl Group)
- Fluorine’s small size minimizes steric hindrance .
- 3-Chlorobenzenesulfonyl (Analog ) : Chlorine’s larger size and weaker electronegativity compared to fluorine may reduce electronic effects but increase lipophilicity.
- Benzenesulfonyl (Analog ) : The absence of a substituent reduces polarity, possibly diminishing binding interactions in hydrophobic environments.
- 4-Isopropylbenzenesulfonyl (Analog ) : The bulky isopropyl group increases steric hindrance, which could disrupt target binding but improve metabolic resistance.
Position 1 (Benzyl Group)
- Target Compound : The 2-fluorobenzyl group combines moderate steric bulk with electronic effects. The ortho-fluorine may restrict conformational flexibility compared to para-substituted analogs .
- 2-Chlorophenylmethyl (Analog ) : Chlorine’s larger size and polarizability may alter binding pocket interactions compared to fluorine.
Position 6
- 6-Methoxy (Analog ) : Methoxy’s electron-donating nature contrasts with fluorine, which may reduce electrophilicity but improve solubility .
Additional Substituents
- 7-Diethylamino (Analog ): The diethylamino group introduces strong electron-donating effects and basicity, which could enhance solubility or interact with acidic residues in biological targets.
Hypothetical Implications of Structural Differences
While direct biological data for the target compound is unavailable, structural comparisons suggest:
Enhanced Binding Affinity: The target’s 4-fluorobenzenesulfonyl group may outperform non-fluorinated or chlorinated analogs in polar interactions (e.g., hydrogen bonding) .
Metabolic Stability : Fluorine substitutions at multiple positions likely reduce oxidative metabolism, extending half-life compared to methoxy or methyl groups .
Steric Considerations : The 2-fluorobenzyl group’s ortho substitution may confer selectivity for sterically constrained binding sites over analogs with para-methyl or chloro groups.
Biological Activity
6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of dihydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by sulfonation and fluorination processes. The exact synthetic pathway can vary depending on the specific substituents desired on the quinoline structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related fluorinated compound demonstrated an IC50 value of 5.9 µM in A549 non-small cell lung cancer cells, suggesting a promising cytotoxic effect .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Fluoro-3-(4-fluorobenzenesulfonyl) | A549 | 5.9 |
| Similar Fluorinated Compound | Breast Cancer | 10.5 |
| Similar Fluorinated Compound | Colon Cancer | 12.0 |
| Similar Fluorinated Compound | Lung Cancer | 11.5 |
The mechanism underlying the anticancer activity of this compound is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cancer cell growth and metabolism .
Inflammatory Pain Modulation
In addition to its anticancer properties, there is emerging evidence that compounds related to this class may also exhibit anti-inflammatory effects. Studies have shown that certain derivatives can modulate T-type calcium channels, which are implicated in pain signaling pathways . This suggests potential applications in managing inflammatory pain conditions.
Case Studies
A case study involving the administration of a similar compound in a preclinical model demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
